

# Spectroscopic Profile of Isobutyl Valerate: A Technical Guide

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## Compound of Interest

Compound Name: *Isobutyl valerate*

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This technical guide provides a comprehensive overview of the spectroscopic data for **isobutyl valerate** (also known as isobutyl pentanoate), a compound of interest for researchers, scientists, and professionals in drug development and flavor and fragrance industries. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, including experimental protocols and data interpretation.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **isobutyl valerate**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR (Proton NMR) Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
~3.82	Doublet	2H	~6.7	-O-CH <sub>2</sub> - CH(CH <sub>3</sub> ) <sub>2</sub>
~2.20	Triplet	2H	~7.5	-CO-CH <sub>2</sub> - CH <sub>2</sub> CH <sub>2</sub> CH <sub>3</sub>
~1.89	Multiplet	1H	-	-O-CH <sub>2</sub> - CH(CH <sub>3</sub> ) <sub>2</sub>
~1.58	Sextet	2H	~7.5	-CO-CH <sub>2</sub> -CH <sub>2</sub> - CH <sub>2</sub> CH <sub>3</sub>
~1.35	Sextet	2H	~7.4	-CO-CH <sub>2</sub> CH <sub>2</sub> - CH <sub>2</sub> -CH <sub>3</sub>
~0.92	Doublet	6H	~6.7	-O-CH <sub>2</sub> - CH(CH <sub>3</sub> ) <sub>2</sub>
~0.90	Triplet	3H	~7.4	-CO- CH <sub>2</sub> CH <sub>2</sub> CH <sub>2</sub> -CH <sub>3</sub>

Note: Predicted data based on standard chemical shift values and coupling patterns for esters. Actual experimental values may vary slightly.

#### <sup>13</sup>C NMR (Carbon-13 NMR) Data

Chemical Shift ( $\delta$ ) ppm	Carbon Type	Assignment
~173.5	C=O	C=O
~70.5	CH <sub>2</sub>	-O-CH <sub>2</sub> -CH(CH <sub>3</sub> ) <sub>2</sub>
~34.2	CH <sub>2</sub>	-CO-CH <sub>2</sub> -CH <sub>2</sub> CH <sub>2</sub> CH <sub>3</sub>
~28.2	CH	-O-CH <sub>2</sub> -CH(CH <sub>3</sub> ) <sub>2</sub>
~27.0	CH <sub>2</sub>	-CO-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> CH <sub>3</sub>
~22.3	CH <sub>2</sub>	-CO-CH <sub>2</sub> CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>
~19.0	CH <sub>3</sub>	-O-CH <sub>2</sub> -CH(CH <sub>3</sub> ) <sub>2</sub>
~13.7	CH <sub>3</sub>	-CO-CH <sub>2</sub> CH <sub>2</sub> CH <sub>2</sub> -CH <sub>3</sub>

Note: Predicted data based on standard chemical shift values for esters. Actual experimental values may vary slightly.

## Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~2960	Strong	C-H stretch (alkane)
~1735	Strong	C=O stretch (ester)
~1465	Medium	C-H bend (alkane)
~1370	Medium	C-H bend (alkane)
~1170	Strong	C-O stretch (ester)

Note: These are characteristic absorption bands for a simple aliphatic ester like **isobutyl valerate**.

## Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Proposed Fragment
85	99.99	$[\text{CH}_3\text{CH}_2\text{CH}_2\text{CH}_2\text{CO}]^+$ (Acylium ion)
57	73.74	$[\text{C}_4\text{H}_9]^+$ (Butyl cation)
56	54.14	$[\text{C}_4\text{H}_8]^+$ (Butene radical cation)
41	38.29	$[\text{C}_3\text{H}_5]^+$ (Allyl cation)
29	28.30	$[\text{C}_2\text{H}_5]^+$ (Ethyl cation)

## Experimental Protocols

### NMR Spectroscopy

Sample Preparation: A small amount of **isobutyl valerate** is dissolved in an appropriate deuterated solvent, typically chloroform-d ( $\text{CDCl}_3$ ), containing a small amount of tetramethylsilane (TMS) as an internal standard.

Data Acquisition:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are acquired on a standard NMR spectrometer (e.g., 400 MHz). For  $^1\text{H}$  NMR, standard parameters are used. For  $^{13}\text{C}$  NMR, proton broadband decoupling is employed to simplify the spectrum.

### FT-IR Spectroscopy

Sample Preparation: For liquid samples like **isobutyl valerate**, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.<sup>[1]</sup>

Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is taken first and subtracted from the sample spectrum. The data is typically collected over a range of 4000-400  $\text{cm}^{-1}$ .<sup>[2]</sup>

### Gas Chromatography-Mass Spectrometry (GC-MS)

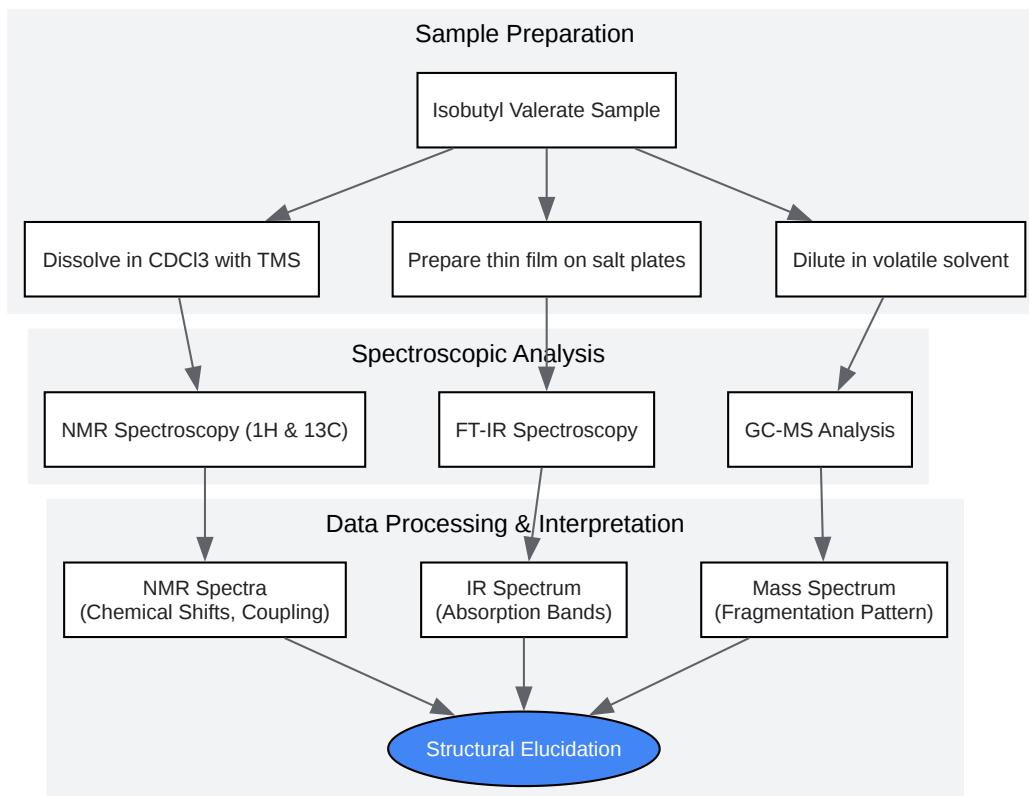
Sample Preparation: The **isobutyl valerate** sample is diluted in a volatile organic solvent, such as dichloromethane or hexane, to an appropriate concentration.

**Data Acquisition:** The analysis is performed on a GC-MS system.[3] The sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., a non-polar or medium-polarity column). The separated components then enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The mass analyzer separates the ions based on their mass-to-charge ratio. Typical GC oven temperature programs start at a low temperature and ramp up to a higher temperature to ensure good separation of components.

## Signaling Pathways and Experimental Workflows

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **isobutyl valerate**.

## Spectroscopic Analysis Workflow for Isobutyl Valerate

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Caption: Workflow of Spectroscopic Analysis.

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